KU-0058684 (CAS: 623578-11-0) is a highly potent, cell-permeable phthalazinone derivative and a specific inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) . Originally developed as a critical precursor and structural analog to clinical PARP inhibitors, it is widely procured as a standard reference material for DNA damage response (DDR) assays. With an established IC50 of 3.2 nM, excellent DMSO solubility, and a well-documented performance profile in in vitro models, KU-0058684 provides researchers with a reliable, high-affinity tool for investigating homologous recombination (HR) deficiency and non-homologous end joining (NHEJ) mechanisms.
While Olaparib (KU-0059436) is the clinical standard for PARP inhibition, substituting it for KU-0058684 in foundational mechanistic research introduces significant risks. KU-0058684 possesses a slightly higher catalytic potency (IC50 = 3.2 nM vs. 5.0 nM) and serves as the definitive literature benchmark for uncoupling PARP-1 and DNA-PK pathways in fast-phase double-strand break (DSB) repair [1]. Because different phthalazinone derivatives exhibit varying ratios of catalytic inhibition to allosteric PARP trapping, replacing KU-0058684 with a clinical analog can alter the stabilization of PARP-DNA complexes, confounding comparisons with historical baseline data . For precise pathway deconvolution and historical assay reproducibility, procuring the exact KU-0058684 structure is mandatory.
In cell-free enzymatic assays, KU-0058684 demonstrates a tighter binding affinity for PARP-1 compared to its clinical successor, Olaparib. This superior potency allows researchers to achieve complete target engagement at lower concentrations, minimizing the risk of off-target kinase binding in complex biochemical environments.
| Evidence Dimension | PARP-1 IC50 (Cell-Free Assay) |
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Olaparib (5.0 nM) |
| Quantified Difference | 1.56-fold higher catalytic potency for KU-0058684. |
| Conditions | Cell-free enzymatic assay for PARP-1. |
Procuring a compound with sub-5 nM potency ensures stringent target engagement, which is critical for highly sensitive in vitro screening assays.
KU-0058684 is the established benchmark for completely inhibiting PARP activity in permeabilized cell models. At a concentration of 100 nM, it fully abolishes PARP activity, allowing researchers to accurately assess the non-additive effects of PARP-1 and DNA-PK in double-strand break repair when compared against the DNA-PK inhibitor NU7441 [1].
| Evidence Dimension | PARP-1 Activity Inhibition in Permeabilized Cells |
| Target Compound Data | Complete inhibition at 100 nM |
| Comparator Or Baseline | NU7441 (DNA-PK inhibitor) at 1 µM |
| Quantified Difference | Provides a validated 100 nM threshold for complete PARP-1 pathway shutdown without cross-reactivity. |
| Conditions | Permeabilized V3-YAC cells exposed to 2 Gy ionizing radiation. |
Using the exact literature-validated concentration of 100 nM guarantees assay reproducibility when uncoupling interdependent DNA repair pathways.
Unlike crude mixtures or unoptimized salts that suffer from aqueous insolubility, KU-0058684 exhibits reliable solubility in 100% DMSO, achieving concentrations suitable for automated dispensing. This ensures that stock solutions remain stable and clear during long-term storage at -20°C.
| Evidence Dimension | Stock Solution Processability |
| Target Compound Data | Soluble in DMSO (≥ 7 mM / 2.5 mg/mL) |
| Comparator Or Baseline | Aqueous media (Insoluble) |
| Quantified Difference | Achieves stable, clear solutions in DMSO, preventing precipitation artifacts. |
| Conditions | 100% DMSO formulation, stored at -20°C. |
Reliable DMSO solubility prevents dosing inconsistencies and precipitation, making it ideal for automated high-throughput screening and long-term cell culture workflows.
KU-0058684 is the preferred tool compound for uncoupling the interdependent roles of PARP-1 and DNA-PK in fast-phase double-strand break repair. It is routinely paired with DNA-PK inhibitors (e.g., NU7441) in permeabilized cell assays to demonstrate pathway non-additivity [1].
Due to its high catalytic potency (IC50 = 3.2 nM) and well-characterized binding kinetics, KU-0058684 serves as a critical procurement baseline for laboratories synthesizing and evaluating next-generation PARP inhibitors or dual-action radioprotectants .
Procured for use in clonogenic survival assays, KU-0058684 reliably sensitizes BRCA-deficient and HR-defective cell lines to ionizing radiation and alkylating agents, providing a stable positive control for synthetic lethality screens [1].